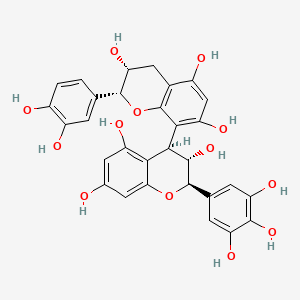

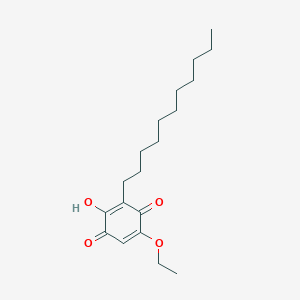

alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/16:0)

カタログ番号 B1248236

分子量: 1153.4 g/mol

InChIキー: NURCPIMQAUMKKZ-ORNMTBJMSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/16:0) is a sialotriaosylceramide consisting of beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-beta-D-Glc attached to the primary hydroxy function of ceramide(d18:1/16:0). It has a role as a mouse metabolite. It derives from a hexadecanoic acid.

科学的研究の応用

Ganglioside Structure Analysis and Disease Association

- Research has isolated and characterized different ganglioside species, including the one , from the brain of Tay-Sachs patients. This detailed analysis included fractionation and characterization of the ganglioside species, providing insight into their role in neurological diseases like Tay-Sachs (Mauri et al., 2003).

Ganglioside Chemical Synthesis

- The synthesis and structural characterization of ganglioside derivatives, like GD1b and GD1a, have been studied extensively. These derivatives, similar in structure to the molecule , were synthesized and analyzed to understand their conformation and potential applications (Fronza et al., 1988).

Enzymatic Synthesis and Structural Analysis

- Studies have focused on the enzymatic synthesis of sialylated and fucosylated oligosaccharides, closely related to the structure . These research efforts help in understanding the biosynthesis and functionality of complex carbohydrates (Nikrad et al., 1993).

Molecular Interaction Studies

- NMR and computational modeling have been used to study the interaction of sialylated molecules, similar to alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer, with biological receptors. This is crucial in understanding cell surface interactions and potential therapeutic applications (Bhunia et al., 2004).

Pathogen Interaction Studies

- Glycolipids similar in structure to the molecule have been identified as potential receptors for pathogens like Neisseria gonorrhoeae. Understanding these interactions is essential for developing new therapeutic strategies against infectious diseases (Stromberg et al., 1988).

特性

製品名 |

alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/16:0) |

|---|---|

分子式 |

C57H104N2O21 |

分子量 |

1153.4 g/mol |

IUPAC名 |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C57H104N2O21/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-39(64)38(59-44(67)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)36-75-54-49(71)48(70)51(43(35-62)77-54)78-55-50(72)53(47(69)42(34-61)76-55)80-57(56(73)74)32-40(65)45(58-37(3)63)52(79-57)46(68)41(66)33-60/h28,30,38-43,45-55,60-62,64-66,68-72H,4-27,29,31-36H2,1-3H3,(H,58,63)(H,59,67)(H,73,74)/b30-28+/t38-,39+,40-,41+,42+,43+,45+,46+,47-,48+,49+,50+,51+,52+,53-,54+,55-,57-/m0/s1 |

InChIキー |

NURCPIMQAUMKKZ-ORNMTBJMSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![2-[(2-oxo-1H-quinolin-4-yl)methylsulfanyl]-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide](/img/structure/B1248155.png)

![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B1248159.png)

![3-[(2S)-2-hydroxy-2-methyloctanoyl]-5-methoxy-5-propan-2-yl-1H-pyrrol-2-one](/img/structure/B1248160.png)